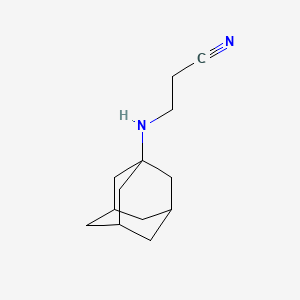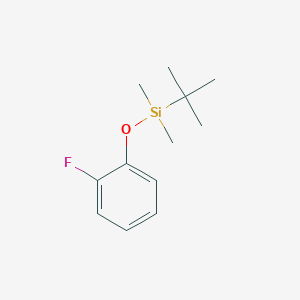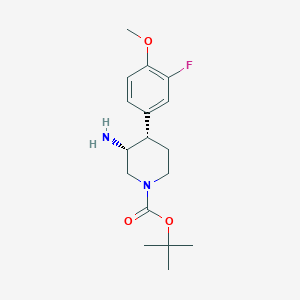
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is a chiral organic compound with two fluorine atoms and two hydroxyl groups attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
作用機序
Target of Action
The primary targets of “rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans” are currently unknown. The compound’s structure is similar to other cyclopropyl and cyclopentyl compounds, which have been found to interact with various targets . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Given the compound’s structural features, it might be involved in lipid metabolism, similar to other cyclopropyl and cyclopentyl compounds . .
Result of Action
It is possible that the compound could have antiproliferative effects on certain types of cells, similar to other cyclopropyl and cyclopentyl compounds . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol typically involves the use of starting materials such as cyclopentane derivatives. One common method involves the dihydroxylation of 4,4-difluorocyclopentene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium borohydride (NaBH4) to yield the desired diol. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOCH3, KOtBu). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
類似化合物との比較
Similar Compounds
- (1R,2R)-1,2-Diphenylethane-1,2-diol
- (1S,2S)-1,2-Diphenylethane-1,2-diol
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s chiral nature enhances its potential for use in asymmetric synthesis and chiral recognition applications .
特性
CAS番号 |
1903430-05-6 |
|---|---|
分子式 |
C5H8F2O2 |
分子量 |
138.11 g/mol |
IUPAC名 |
(1S,2S)-4,4-difluorocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m0/s1 |
InChIキー |
RQJNPJXCMOLSSC-IMJSIDKUSA-N |
SMILES |
C1C(C(CC1(F)F)O)O |
異性体SMILES |
C1[C@@H]([C@H](CC1(F)F)O)O |
正規SMILES |
C1C(C(CC1(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B6598690.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)


![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)





